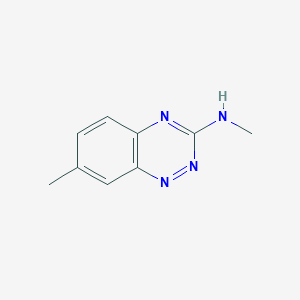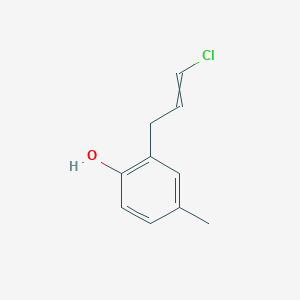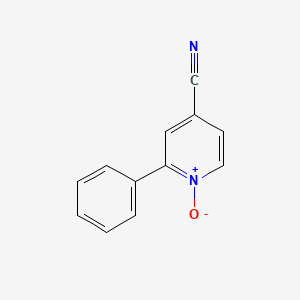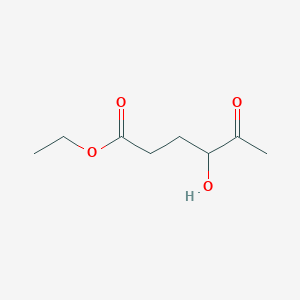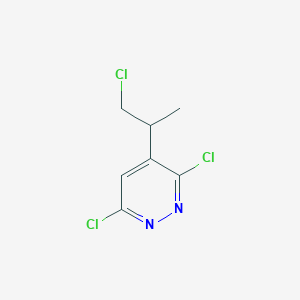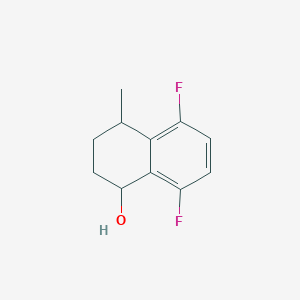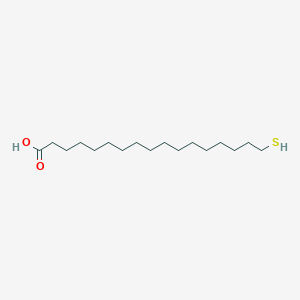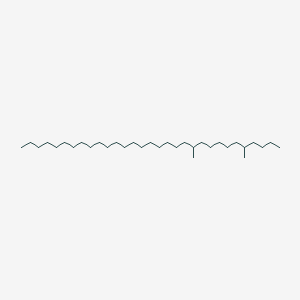
5,11-Dimethylhentriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,11-Dimethylhentriacontane is a hydrocarbon compound with the molecular formula C33H68. It belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is characterized by the presence of two methyl groups attached to the 5th and 11th carbon atoms of the hentriacontane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dimethylhentriacontane typically involves the alkylation of hentriacontane with methyl groups. This can be achieved through various methods, including:
Friedel-Crafts Alkylation: This method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation of hentriacontane with methyl chloride.
Grignard Reaction: This method involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with hentriacontane to introduce the methyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5,11-Dimethylhentriacontane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound, resulting in the formation of alkanes or alkenes.
Substitution: This reaction involves the replacement of one or more hydrogen atoms in the compound with other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a metal catalyst. These reactions are typically carried out under anhydrous conditions.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides. These reactions are typically carried out under the presence of a catalyst, such as iron or aluminum chloride.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Alkanes and alkenes.
Substitution: Halogenated alkanes and alkyl-substituted alkanes.
Scientific Research Applications
5,11-Dimethylhentriacontane has various applications in scientific research, including:
Chemistry: It is used as a model compound for studying the properties and reactivity of long-chain alkanes.
Medicine: It is used in research on the pharmacokinetics and metabolism of long-chain hydrocarbons.
Industry: It is used as a reference standard in gas chromatography for the analysis of complex hydrocarbon mixtures.
Mechanism of Action
The mechanism of action of 5,11-Dimethylhentriacontane involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a signaling molecule, influencing the behavior and physiology of organisms. For example, in insects, it may bind to olfactory receptors, triggering a cascade of biochemical events that result in changes in behavior .
Comparison with Similar Compounds
Similar Compounds
Hentriacontane: A straight-chain hydrocarbon with the molecular formula C31H64.
11,15-Dimethylhentriacontane: A similar compound with methyl groups attached to the 11th and 15th carbon atoms.
5,13-Dimethylhentriacontane: A similar compound with methyl groups attached to the 5th and 13th carbon atoms.
Uniqueness
5,11-Dimethylhentriacontane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties, such as melting point, boiling point, and reactivity. This unique structure also affects its biological activity and interactions with other molecules.
Properties
CAS No. |
110371-65-8 |
|---|---|
Molecular Formula |
C33H68 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
5,11-dimethylhentriacontane |
InChI |
InChI=1S/C33H68/c1-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-29-33(4)31-27-24-26-30-32(3)28-8-6-2/h32-33H,5-31H2,1-4H3 |
InChI Key |
SCMHTIXJMWTUFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C)CCCCCC(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester](/img/structure/B14320137.png)
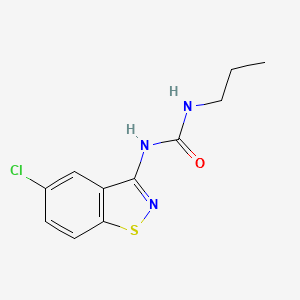
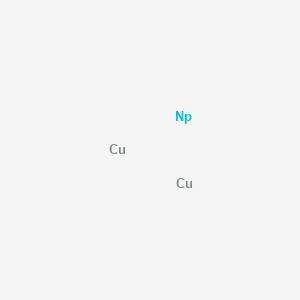
![Spiro[4.4]nona-2,7-diene](/img/structure/B14320145.png)
![3-{[(Triethylsilyl)oxy]methyl}pyridine](/img/structure/B14320148.png)
